Trp-Leu

Overview

Description

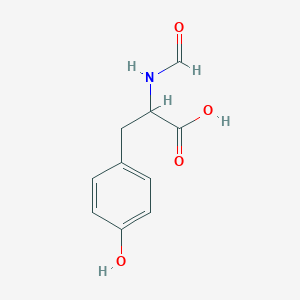

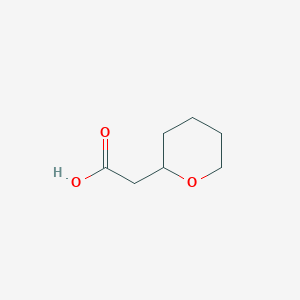

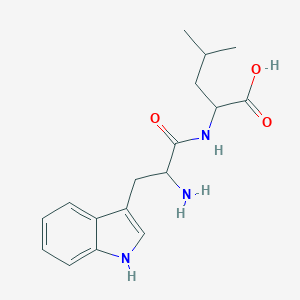

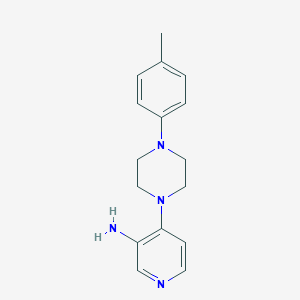

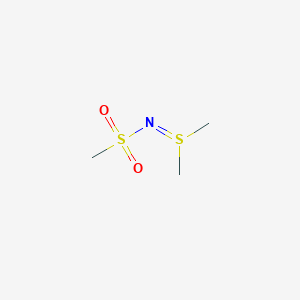

Trp-Leu is a dipeptide composed of the amino acids tryptophan (Trp) and leucine (Leu). It is a fragment of the alpha1-mating factor secreted by yeast that facilitates in the regulation of mating . This dipeptide has been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in incretin hormone processing .

Molecular Structure Analysis

The microenvironment of Trp residues in proteins has been studied extensively. In silico experiments showed that residues of Trp demonstrate higher surface accessibility in proteins of the “alpha/beta” class where they are rarely included in beta strands . The occurrence of Trp residues has the highest value in beta-structural proteins .

Chemical Reactions Analysis

The molecular recognition ability of Trp for isomeric amino acids in peptides has been investigated using ultraviolet (UV) photodissociation spectroscopy and mass spectrometry . The photoreactivity of the cold gas-phase cluster ions of Leu with Trp was studied .

Physical And Chemical Properties Analysis

Trp residues demonstrate higher quantum yield of fluorescence than Tyr and Phe residues . The wavelength of the maximum of Trp fluorescence in proteins varies widely: from 310 to 360 nm .

Scientific Research Applications

Vascular Endothelial Cells Phenotype Switching

The tripeptide Leu-Ser-Trp (LSW) has been found to regulate the phenotype switching of vascular endothelial cells. This is achieved by mediating the packaging of miR-145 in small extracellular vesicles derived from vascular smooth muscle cells . This suggests a novel function of LSW as a regulator on the functional extracellular vesicles from vascular cells in the oxLDL-induced atherosclerotic model .

Protective Effect Against Endothelial Dysfunction

LSW, initially identified as a potent ACE inhibitory peptide from soybean protein, was reported to exert a protective effect against angiotensin II-induced endothelial dysfunction via extracellular vesicles .

Selective Labelling of Tryptophan

A chemical method for selective labelling of the key amino acid tryptophan has been developed. This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Identification and Characterization of Biochemically Active Tryptophan Residues

The method mentioned above enables us to systematically identify and characterize biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Identification and Quantification of Leucine and Isoleucine

The presence of Leu in the Leu-Gly dipeptide was identified using the abundances in the product ion spectra of Na + (Trp)(Leu-Gly) . This method can be used to quantify Leu in the dipeptides .

Mechanism of Action

Target of Action

Trp-Leu, a dipeptide composed of tryptophan and leucine, has been found to interact with various targets in biological systems. One of the primary targets of Trp-Leu is the acetolactate synthase (ALS) enzyme . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The Trp-Leu dipeptide has been shown to inhibit the activity of ALS, leading to resistance in certain plant species to ALS-inhibiting herbicides .

Mode of Action

The mode of action of Trp-Leu involves its interaction with the ALS enzyme. Specifically, an amino acid mutation, Trp-574-Leu, has been identified in the ALS gene of certain resistant plant populations . This mutation appears to confer resistance to ALS-inhibiting herbicides, suggesting that Trp-Leu interacts with the ALS enzyme at this specific site .

Biochemical Pathways

The interaction of Trp-Leu with the ALS enzyme affects the biosynthesis of branched-chain amino acids. When the activity of ALS is inhibited, the production of these amino acids is reduced, which can have downstream effects on various biochemical pathways. For instance, these amino acids are essential for protein synthesis, and their reduced availability can impact the growth and development of organisms .

Pharmacokinetics

They can also be metabolized by various enzymes and excreted through the kidneys .

Result of Action

The primary result of Trp-Leu’s action is the inhibition of ALS activity, leading to reduced biosynthesis of branched-chain amino acids. In the context of herbicide resistance, this can result in the survival of certain plant species in the presence of ALS-inhibiting herbicides . Moreover, the Trp-574-Leu mutation and P450-mediated enhanced metabolism coexist in certain plant species to generate herbicide resistance .

Action Environment

The action of Trp-Leu can be influenced by various environmental factors. For instance, the efficacy of Trp-Leu in inhibiting ALS activity can be affected by the presence of other compounds or environmental stressors. Additionally, the stability of Trp-Leu can be influenced by factors such as temperature and pH .

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMVXFSTACVOLP-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: Trp-Leu exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does Trp-Leu interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that Trp-Leu can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of Trp-Leu?

A3: Yes, studies have shown that Trp-Leu can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of Trp-Leu inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of Trp-Leu?

A5: The molecular formula of Trp-Leu is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize Trp-Leu?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of Trp-Leu. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does Trp-Leu behave under simulated gastrointestinal conditions?

A7: Studies show that Trp-Leu exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does Trp-Leu possess any intrinsic catalytic activity?

A8: The provided research does not suggest that Trp-Leu acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide Trp-Leu exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of Trp-Leu affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both Trp-Leu and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of Trp-Leu as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms Trp-Leu's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)